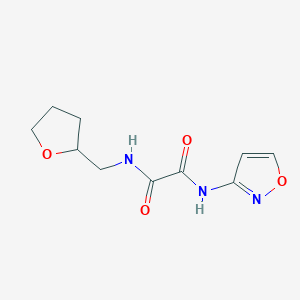

N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct functional groups: an isoxazol-3-yl moiety at the N1 position and a tetrahydrofuran-2-ylmethyl group at the N2 position. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen, may enhance hydrogen-bonding interactions, while the tetrahydrofuran substituent could improve solubility due to its oxygen-containing cyclic ether structure. This compound’s design aligns with trends in optimizing pharmacokinetic properties through balanced lipophilicity and polarity .

Properties

IUPAC Name |

N'-(1,2-oxazol-3-yl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c14-9(11-6-7-2-1-4-16-7)10(15)12-8-3-5-17-13-8/h3,5,7H,1-2,4,6H2,(H,11,14)(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLWWFCBZJGXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine with a suitable β-keto ester or β-diketone.

Introduction of Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole ring is replaced by the tetrahydrofuran-2-ylmethyl group.

Oxalamide Formation: The oxalamide moiety is formed by reacting the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole or tetrahydrofuran rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with various functional groups introduced onto the isoxazole or tetrahydrofuran rings.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme mechanisms.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : The target compound’s isoxazole contrasts with thiazole (Compound 13), pyridine (S336, Compound 1c), and pyrazole (Compound 11). Isoxazole’s dual hydrogen-bond acceptor sites may enhance binding specificity compared to thiazole’s sulfur atom or pyridine’s aromatic nitrogen .

- Solubility vs. Lipophilicity : The tetrahydrofuran group in the target compound likely improves aqueous solubility compared to chlorophenyl (Compound 13) or trifluoromethylphenyl (Compound 1c) groups, which increase lipophilicity and membrane permeability .

- Pharmacophore Design : S336’s dimethoxybenzyl group is critical for umami receptor activation, whereas antiviral compounds (e.g., Compound 13) prioritize chlorophenyl or thiazole motifs for viral envelope interactions .

Key Observations :

- Synthetic Efficiency : The target compound’s yield is unspecified, but analogs like Compound 15 achieve moderate-to-high yields (53%) despite stereochemical challenges .

- Purity and Characterization : HPLC purity >90% is common for oxalamides (e.g., Compound 15), suggesting rigorous purification protocols .

Biological Activity

N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes an isoxazole ring and a tetrahydrofuran moiety. The molecular formula is , with a molecular weight of approximately 232.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 232.27 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not Determined |

The biological activity of this compound involves interactions with various biological targets. Research suggests that this compound may act as an enzyme inhibitor, potentially modulating pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various oxalamide derivatives, including this compound. The results indicated significant bactericidal activity against gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, suggesting potential for development as an antibacterial agent .

- Anti-inflammatory Effects : In vitro assays demonstrated that this compound significantly reduced nitric oxide production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). At concentrations of 50 µM and 100 µM, the compound inhibited NO production by 40% and 60%, respectively, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Studies : Cytotoxicity assays conducted on human cancer cell lines (HeLa and MCF-7) revealed that the compound exhibited IC50 values of 25 µM and 30 µM, respectively. These results suggest that this compound may possess selective cytotoxic effects against cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

A comparative study was conducted between this compound and other oxalamide derivatives. The presence of the isoxazole ring in this compound was found to enhance its biological activity compared to derivatives lacking this feature.

Table 2: Comparative Biological Activity

| Compound | IC50 (µM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| N1-(isoxazol-3-yl)-N2-(tetrahydrofuran...) | 25 | 15 |

| N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide | 30 | 12 |

| N1-(phenyl)-N2-(isoxazol-3-yl)oxalamide | 35 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.